(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
Uniqueness
The uniqueness of (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This makes it particularly valuable in applications where chiral specificity is crucial, such as in drug development and asymmetric synthesis.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10-/m0/s1 |
InChI Key |
ZBXPOHJSNYWSOE-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)OC)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)N)O |
Origin of Product |
United States |
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